molecular formula C8H16ClNO3S B13233319 2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride

2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride

Cat. No.: B13233319
M. Wt: 241.74 g/mol
InChI Key: ZDJZJLNTEQNREO-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonic acids, sulfonamides, and substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles to form sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

2,2,6,6-Tetramethylmorpholine-4-sulfonyl chloride is unique due to its high reactivity and selectivity. Similar compounds include:

Compared to these compounds, this compound offers distinct advantages in terms of its ability to introduce sulfonyl groups into various substrates .

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

2,2,6,6-tetramethylmorpholine-4-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-7(2)5-10(14(9,11)12)6-8(3,4)13-7/h5-6H2,1-4H3

InChI Key

ZDJZJLNTEQNREO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(O1)(C)C)S(=O)(=O)Cl)C

Origin of Product

United States

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